molecular formula C16H15Cl4N5O B1139461 (8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride CAS No. 591771-91-4

(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride

Cat. No.: B1139461
CAS No.: 591771-91-4
M. Wt: 435.1 g/mol
InChI Key: IEBFUVHYQGOQSS-DDWIOCJRSA-N
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Description

Mechanism of Action

Target of Action

PSB 10 hydrochloride is a potent and highly selective antagonist for the human adenosine A3 receptor . The adenosine A3 receptor is a protein that in humans is encoded by the ADORA3 gene. It has a high affinity for adenosine, and upon binding, it triggers a variety of downstream effects, playing a crucial role in many physiological processes.

Mode of Action

PSB 10 hydrochloride interacts with its target, the adenosine A3 receptor, by binding to it selectively . This binding inhibits the activity of the receptor, acting as an inverse agonist

Biochemical Pathways

It is known that adenosine receptors play a key role in the central nervous system and have been implicated in various physiological processes including pain, inflammation, and stress responses . By acting as an inverse agonist at the adenosine A3 receptor, PSB 10 hydrochloride could potentially affect these processes.

Result of Action

PSB 10 hydrochloride, by acting as an inverse agonist at the adenosine A3 receptor, has been shown to produce thermal hyperalgesia in mice . Hyperalgesia is an increased sensitivity to pain, which can be a result of injury to tissues and nerves. This suggests that PSB 10 hydrochloride could potentially have applications in pain management.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PSB 10 hydrochloride involves the formation of an imidazo[2,1-i]purin-5-one structure.

Industrial Production Methods: Industrial production of PSB 10 hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions: PSB 10 hydrochloride primarily undergoes substitution reactions due to the presence of reactive chlorine atoms on the trichlorophenyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving PSB 10 hydrochloride include strong bases for deprotonation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions of PSB 10 hydrochloride depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with different substituents on the trichlorophenyl group .

Comparison with Similar Compounds

Properties

IUPAC Name

(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3N5O.ClH/c1-3-8-6-24-15(20-8)12-14(23(2)16(24)25)22-13(21-12)9-4-7(17)5-10(18)11(9)19;/h4-5,8,20H,3,6H2,1-2H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBFUVHYQGOQSS-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2C(=C3C(=NC(=N3)C4=C(C(=CC(=C4)Cl)Cl)Cl)N(C2=O)C)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2C(=C3C(=NC(=N3)C4=C(C(=CC(=C4)Cl)Cl)Cl)N(C2=O)C)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028434
Record name (8R)-8-Ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-1,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591771-91-4
Record name PSB-10 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591771914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8R)-8-Ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-1,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSB-10 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2R36CZP9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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